2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

Catalog No.
S12690757
CAS No.
M.F
C13H17ClFN3O
M. Wt
285.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]...

Product Name

2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

IUPAC Name

2-[[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

InChI

InChI=1S/C13H16FN3O.ClH/c1-10-12(9-16-17(10)7-6-14)15-8-11-4-2-3-5-13(11)18;/h2-5,9,15,18H,6-8H2,1H3;1H

InChI Key

YAHKEIPMYDQVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=CC=C2O.Cl

2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a synthetic compound characterized by its complex structure, which includes a pyrazole ring, a fluoroethyl group, and a phenolic moiety. Its molecular formula is C13H17ClFN3O, and it has a molecular weight of 285.74 g/mol. The compound is often utilized in medicinal chemistry due to its potential biological activities and interactions with various biomolecules .

  • Oxidation: It can be oxidized to form corresponding oxides, which may alter its biological activity.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, potentially affecting its pharmacological properties.
  • Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups .

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used .

2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride has been studied for its potential biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that it may exhibit antitumor properties through mechanisms involving enzyme inhibition or receptor modulation.
  • Anti-inflammatory Effects: The compound may also have anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.
  • Enzyme Interaction: Its interaction with specific enzymes or receptors is crucial for its biological effects, which are still under investigation .

The synthesis of 2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride typically involves several steps:

  • Formation of the Pyrazole Ring: This step includes the reaction of appropriate precursors under controlled conditions to create the pyrazole structure.
  • Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced through nucleophilic substitution reactions.
  • Attachment of the Phenol Group: The phenolic group is attached via electrophilic aromatic substitution reactions .

These synthetic routes can vary based on desired yield and purity.

Research has indicated that 2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride interacts with specific molecular targets, influencing pathways related to cell signaling and metabolism. Studies focus on its binding affinity to enzymes and receptors, which could elucidate its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride. Here are a few notable examples:

Compound NameStructureUnique Features
1-(4-Fluorophenyl)-4-methylpiperazineContains a piperazine ringKnown for psychoactive properties
5-MethylpyrazoleSimple pyrazole derivativeUsed primarily as an antifungal agent
4-AminoantipyrineContains an amino group on an antipyrine coreExhibits analgesic and anti-inflammatory effects

The uniqueness of 2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride lies in its specific combination of the fluoroethyl group with the pyrazole and phenolic structures, which may enhance its biological activity compared to structurally similar compounds .

2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a synthetic organic compound characterized by a pyrazole core substituted with a fluoroethyl group and an aminomethylphenol moiety. The hydrochloride salt enhances its solubility, a critical feature for experimental applications. The compound’s structure integrates a 5-methylpyrazole ring, which is frequently employed in drug design due to its metabolic stability, and a 2-fluoroethyl group, known for influencing binding affinity in receptor studies. Key physicochemical properties, such as melting and boiling points, remain undocumented in available literature, highlighting the need for further characterization.

Historical Context and Discovery

The compound’s discovery aligns with advancements in pyrazole chemistry during the early 21st century, when fluorinated analogs gained prominence for their utility in positron emission tomography (PET) radiotracers. While no specific publication date or discoverer is cited for this compound, its structural resemblance to WAY-100,635 derivatives—a class of serotonin receptor ligands—suggests it emerged from efforts to optimize pharmacokinetic profiles through fluorination. The addition of a fluoroethyl group likely aimed to improve blood-brain barrier penetration, a common strategy in neuroimaging agent development.

Significance in Contemporary Chemical Research

Current research prioritizes fluorinated compounds for their versatility in medicinal and imaging applications. The fluoroethyl group in this compound may facilitate interactions with hydrophobic binding pockets in biological targets, such as neurotransmitter receptors. Additionally, the aminomethylphenol component introduces hydrogen-bonding capabilities, which could enhance selectivity for specific enzymes or receptors. Despite limited direct studies, its structural features align with trends in 5-HT₁A receptor ligand design, where fluorinated pyrazoles are used to quantify receptor density in neurological disorders.

Scope and Objectives of the Review

This review consolidates available data on the compound’s synthesis, structural attributes, and potential research applications. By analyzing its chemical framework and comparing it to established analogs, the article identifies gaps in current knowledge and proposes directions for future studies, particularly in radiopharmaceutical development.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

285.1044180 g/mol

Monoisotopic Mass

285.1044180 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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